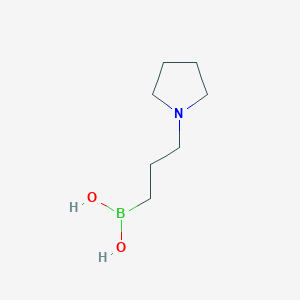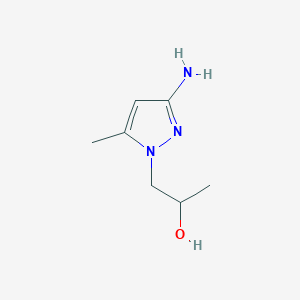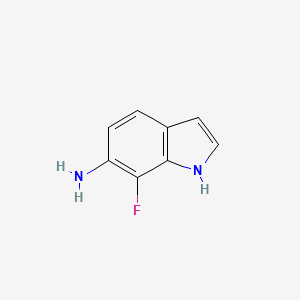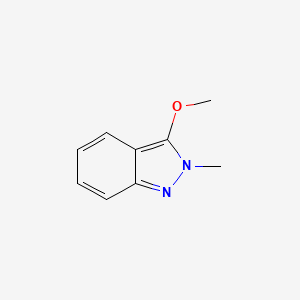
(3-(Pyrrolidin-1-yl)propyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Pyrrolidin-1-yl)propyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a propyl chain, which is further connected to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Pyrrolidin-1-yl)propyl)boronic acid typically involves the reaction of pyrrolidine with a suitable boronic acid precursor. One common method is the palladium-catalyzed cross-coupling reaction, where pyrrolidine is reacted with a boronic acid derivative under specific conditions. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-(Pyrrolidin-1-yl)propyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and various substituted derivatives of this compound. These products are valuable intermediates in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
(3-(Pyrrolidin-1-yl)propyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying biological systems.
Mecanismo De Acción
The mechanism of action of (3-(Pyrrolidin-1-yl)propyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The compound’s ability to interact with biological molecules allows it to modulate various biochemical pathways, contributing to its therapeutic potential .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Another boronic acid derivative with a phenyl group instead of a pyrrolidine ring.
Methylboronic acid: A simpler boronic acid with a methyl group.
(4-(Pyrrolidin-1-yl)butyl)boronic acid: A structurally similar compound with an additional carbon in the alkyl chain.
Uniqueness
(3-(Pyrrolidin-1-yl)propyl)boronic acid is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This structural feature enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
732942-28-8 |
|---|---|
Fórmula molecular |
C7H16BNO2 |
Peso molecular |
157.02 g/mol |
Nombre IUPAC |
3-pyrrolidin-1-ylpropylboronic acid |
InChI |
InChI=1S/C7H16BNO2/c10-8(11)4-3-7-9-5-1-2-6-9/h10-11H,1-7H2 |
Clave InChI |
LKUQGGVRRAHOGT-UHFFFAOYSA-N |
SMILES canónico |
B(CCCN1CCCC1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridin]-2'(1'H)-one](/img/structure/B11920827.png)


![6H-Furo[2,3-f]isoindole](/img/structure/B11920847.png)
![7-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11920859.png)
![7-Methoxyimidazo[1,2-a]pyridin-3-amine](/img/structure/B11920866.png)






![1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11920915.png)
![Cyclobuta[g]quinoxaline](/img/structure/B11920924.png)
